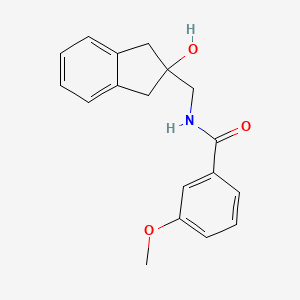
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21N7O5 and its molecular weight is 439.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds with a structure similar to "(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their anticancer potential. For instance, certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against HT-29 colon cancer cell line and moderate activity against leukemia K562 cell line, with compound 10f being the most active against HT-29 colon cancer cell line (Abdel‐Aziz et al., 2013).
Organic Electronics
Compounds incorporating the 2-oxoindolin-3-ylidene unit have also been used in the development of organic electronics. For example, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) has been used as a new electron-acceptor building block for polymer semiconductors with very low-lying energy levels, showing stable electron transport performance in thin-film transistors (Yan, Sun, & Li, 2013).
Biochemical Research
The transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin, involving compounds with similar structures, has been explored using density functional theory. This research sheds light on the biochemical processes and potential pathways for the formation of these compounds from 8-oxoguanine (Munk, Burrows, & Schlegel, 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 2,6-dioxopurine with 3-methyluracil, followed by the addition of a hydrazine derivative and an allyl alcohol. The resulting compound is then subjected to a reaction with an indole derivative to form the final product.", "Starting Materials": [ "2,6-dioxopurine", "3-methyluracil", "hydrazine derivative", "allyl alcohol", "indole derivative" ], "Reaction": [ "Step 1: React 2,6-dioxopurine with 3-methyluracil in the presence of a suitable solvent and a catalyst to form a purine-uracil intermediate.", "Step 2: Add a hydrazine derivative to the purine-uracil intermediate and stir the mixture at a suitable temperature to form a hydrazinyl-purine-uracil intermediate.", "Step 3: Add allyl alcohol to the hydrazinyl-purine-uracil intermediate and stir the mixture at a suitable temperature to form the desired compound.", "Step 4: React the desired compound with an indole derivative in the presence of a suitable solvent and a catalyst to form the final product, (E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS RN |
899358-10-2 |
Molecular Formula |
C20H21N7O5 |
Molecular Weight |
439.432 |
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H21N7O5/c1-3-8-32-10-11(28)9-27-15-16(26(2)20(31)23-18(15)30)22-19(27)25-24-14-12-6-4-5-7-13(12)21-17(14)29/h3-7,11,21,28-29H,1,8-10H2,2H3,(H,23,30,31) |
InChI Key |
HQNNGUVJHWYNQI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COCC=C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



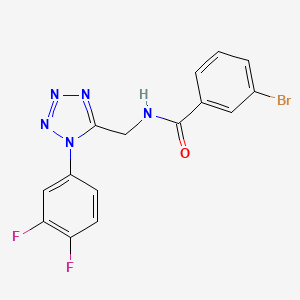
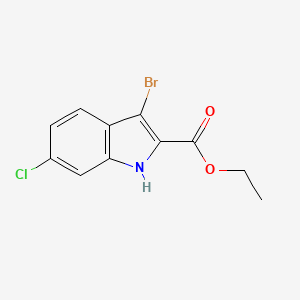

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)
![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)
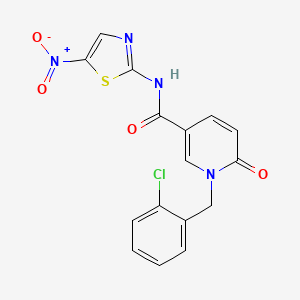
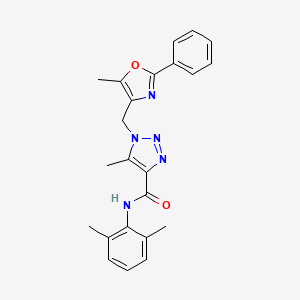
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
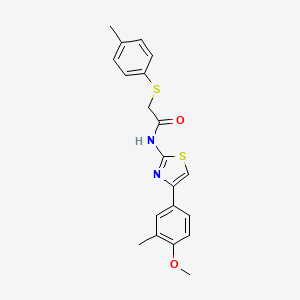
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)
